molecular formula C16H26N4O3 B2752387 1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea CAS No. 2361876-87-9

1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea

Cat. No. B2752387
CAS RN: 2361876-87-9
M. Wt: 322.409
InChI Key: FYPODWKPAOKYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain-related disorders. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of pain and inflammation-related disorders and to develop new treatments for these conditions. It can also be used to study the mechanisms of cancer cell growth and to develop new anti-cancer therapies. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea. One direction is to study its potential use as a treatment for pain and inflammation-related disorders. Another direction is to study its potential use as an anti-cancer agent. Further studies are also needed to determine its safety and efficacy in humans and to develop new formulations and delivery methods for the compound.

Synthesis Methods

1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea can be synthesized through a multi-step process. The first step involves the reaction between piperidine-4-carboxylic acid and 1-prop-2-enoylpiperidine-4-carbonyl chloride in the presence of a base to form the corresponding acid chloride. The acid chloride is then reacted with 1-methylpiperazine to form the final product, this compound.

Scientific Research Applications

1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-3-14(21)19-8-4-12(5-9-19)15(22)20-10-6-13(7-11-20)18-16(23)17-2/h3,12-13H,1,4-11H2,2H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPODWKPAOKYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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